molecular formula C32H50O4 B1259627 3beta-Acetoxyolean-18-en-28-oic acid

3beta-Acetoxyolean-18-en-28-oic acid

Cat. No.: B1259627
M. Wt: 498.7 g/mol
InChI Key: ATCLOZHDTYBRBI-MGIFRHGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-acetoxyolean-18-en-28-oic acid is a pentacyclic triterpenoid that is olean-18-ene substituted by an acetyloxy group at position 3 and a carboxy group at position 28. It has been isolated from Juglans sinensis. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a monocarboxylic acid and an acetate ester. It derives from a hydride of an oleanane.

Scientific Research Applications

Potential in Cancer Chemoprevention

Research has identified compounds structurally related to 3β-Acetoxyolean-18-en-28-oic acid in plants like Eugenia sandwicensis, showing significant inhibitory activity in cancer chemoprevention models. One such triterpenoid demonstrated notable activity in a 7,12-dimethylbenz[a]anthracene-induced mouse mammary organ culture system, suggesting potential applications in cancer chemoprevention strategies (Gu et al., 2001).

Cytotoxic and Apoptosis-Inducing Properties

Oleanane triterpenoids, closely related to 3β-Acetoxyolean-18-en-28-oic acid, have been isolated from the rhizome of Astilbe chinensis. These compounds exhibit cytotoxic and apoptosis-inducing properties, with a linear array of fused rings that form molecular chains through hydrogen bonds. This suggests their potential utility in developing anti-cancer therapies by inducing cancer cell apoptosis (Sun & Pan, 2004).

Synthesis and Transformation Studies

The compound has also been a subject of synthetic and transformation studies, demonstrating its versatility in chemical synthesis. For instance, a novel process developed for preparing trans-decalins from oleanolic acid, which is structurally similar to 3β-Acetoxyolean-18-en-28-oic acid, showcases the compound's potential in synthetic organic chemistry and possibly in the synthesis of new therapeutic agents (Yang et al., 2006).

Antitumor and Differentiation-Inducing Effects

A derivative of oleanolic acid, closely related to 3β-Acetoxyolean-18-en-28-oic acid, has shown significant antitumor effects and the ability to induce differentiation in cancer cells, especially melanoma. This highlights the potential of compounds related to 3β-Acetoxyolean-18-en-28-oic acid in the development of new cancer treatments, particularly those that can not only inhibit tumor growth but also induce differentiation in cancer cells (Huang et al., 2006).

Properties

Molecular Formula

C32H50O4

Molecular Weight

498.7 g/mol

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14aS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(6)23(28(25,4)5)11-14-31(8)24(29)10-9-21-22-19-27(2,3)15-17-32(22,26(34)35)18-16-30(21,31)7/h19,21,23-25H,9-18H2,1-8H3,(H,34,35)/t21-,23+,24-,25+,29+,30-,31-,32+/m1/s1

InChI Key

ATCLOZHDTYBRBI-MGIFRHGRSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4C5=CC(CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C(=O)O)(C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4C5=CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C(=O)O)(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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